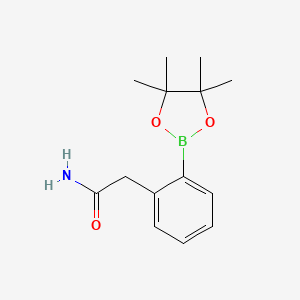

![molecular formula C9H7N3 B573055 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1247940-17-5](/img/structure/B573055.png)

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (6-MPCN) is an organic compound that has recently been studied for its potential applications in scientific research. 6-MPCN is a member of the pyrrolo[3,2-b]pyridine family, and is a heterocyclic compound composed of a six-membered ring with nitrogen, carbon, and hydrogen atoms. 6-MPCN is of particular interest due to its unique structure and properties, which have allowed for its use in various scientific research applications.

Aplicaciones Científicas De Investigación

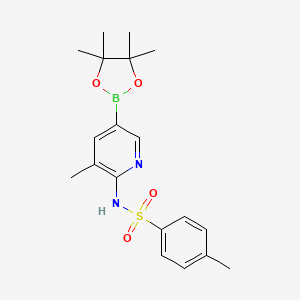

Fibroblast Growth Factor Receptor Inhibitors

The compound has been identified as a potent inhibitor of the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them is an attractive strategy for cancer therapy . The compound has shown potent activities against FGFR1, 2, and 3 .

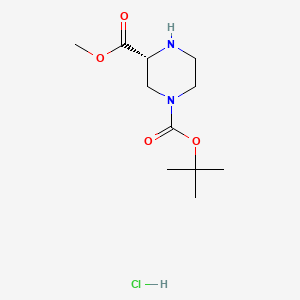

Breast Cancer Treatment

In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Kinase Inhibitors

Azaindole derivatives, such as “3-cyano-6-methyl-4-azaindole”, have been used extensively in the design of kinase inhibitors . These inhibitors have contributed significantly to drug discovery and innovation .

Drug Discovery Programs

The azaindole framework, which includes “3-cyano-6-methyl-4-azaindole”, is extremely attractive for drug discovery programs . It has been used in the development of new therapeutic agents .

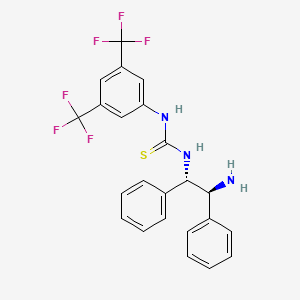

Metal-Catalyzed Reactions

Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . This core has fascinated the scientific community due to their challenging synthesis and relevant bioactivity .

Modulation of Biological Processes

Azaindoles and their derivatives exhibit significant biological activities . The use of this framework has contributed to the modulation of biological processes in medicinal chemistry .

Propiedades

IUPAC Name |

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-8-9(12-4-6)7(3-10)5-11-8/h2,4-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXRZWSNYMYAQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN2)C#N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735668 |

Source

|

| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |

CAS RN |

1247940-17-5 |

Source

|

| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-[4-[[2-(dimethylamino)-1-methylethyl]sulfonyl]phenyl]-N-phenyl-2-pyrazinecarboxamide](/img/structure/B572972.png)

![6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B572974.png)

![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B572978.png)

![4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B572984.png)

![Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B572986.png)

![Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]](/img/structure/B572993.png)